(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid
Description
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
YRRPRLBVWKKJLS-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](C(=O)O)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid generally involves:
- Introduction of the trifluorophenyl substituent onto an amino acid backbone.
- Establishment of the (2S) stereochemistry through asymmetric synthesis or chiral resolution.
- Functional group transformations to yield the free amino acid.
Commonly, the synthetic route starts from fluorinated aromatic precursors and proceeds via classical amino acid synthesis approaches such as Strecker synthesis or asymmetric catalytic methods.
Detailed Preparation Methods
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of Fluorinated Aromatic Intermediate | Starting from 2,3,4-trifluorobenzaldehyde or related precursors | Commercially available 2,3,4-trifluorobenzaldehyde or synthesized via nitration and fluorination of chlorofluorobenzenes | Ensures trifluorophenyl moiety is correctly positioned |
| 2. Formation of Aminonitrile Intermediate (Strecker Synthesis) | Reaction of aldehyde with ammonia and hydrogen cyanide | Ammonia, HCN, solvent under controlled temperature | Forms chiral aminonitrile precursor to amino acid |
| 3. Hydrolysis of Aminonitrile | Acidic hydrolysis to convert nitrile to carboxylic acid | Acidic aqueous conditions (e.g., HCl, reflux) | Yields racemic amino acid |
| 4. Enantioselective Resolution or Asymmetric Synthesis | Use of chiral auxiliaries or enzymatic resolution | Chiral catalysts (e.g., Evans oxazolidinones), lipases, or chiral HPLC | Obtains (2S) enantiomer with high optical purity |
| 5. Purification | Recrystallization or chromatographic methods | Ethanol/water recrystallization, reverse-phase chromatography | Removes impurities and ensures stereochemical integrity |
This general route is adapted from analogous syntheses of trifluoromethyl-substituted phenylglycines and related amino acids.
Industrial Preparation Insights
- Industrial-scale synthesis may utilize continuous flow reactors to optimize reaction times and yields.
- Automated reagent addition and temperature control systems are employed to maintain stereochemical purity.
- Raw materials such as 2,4,5-trifluoronitrobenzene can be used as starting points for related trifluorophenylacetic acids, involving condensation with diethyl malonate, hydrolysis, decarboxylation, and reduction steps.
- The process is designed for mild reaction conditions and cost-effectiveness, suitable for scale-up.
Reaction Mechanisms and Key Chemical Transformations
- Strecker Synthesis: Nucleophilic addition of cyanide to the imine formed from the aldehyde and ammonia, creating an aminonitrile intermediate.
- Hydrolysis: Acid-catalyzed conversion of nitrile to carboxylic acid.
- Chiral Resolution: Employs enzymatic or chemical methods to separate enantiomers or asymmetric catalysis to favor the (2S) isomer.
- Substitution and Functional Group Manipulation: The trifluorophenyl group is stable under most reaction conditions but can direct regioselectivity in further derivatizations.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | 2,3,4-trifluorobenzaldehyde (commercial or synthesized) | High purity required for stereochemical control |
| Strecker Reaction | NH3, HCN, solvent (e.g., ethanol), 0–25°C | Formation of aminonitrile intermediate |
| Hydrolysis | Aqueous HCl, reflux (4–12 h) | Conversion to amino acid, possible racemization if uncontrolled |
| Chiral Resolution | Chiral auxiliaries or enzymatic (lipase) catalysis, room temperature | Enantiomeric excess >95% achievable |
| Purification | Recrystallization (ethanol/water), reverse-phase chromatography | High purity, removal of side-products |
| Yield | Overall 40–70% depending on scale and method | Industrial methods optimized for higher yields |
| Storage | -20°C under inert atmosphere | Prevents racemization and degradation |
Research Findings and Optimization Notes
- The trifluorophenyl substitution enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug development.
- Maintaining stereochemical integrity during hydrolysis is critical; low temperatures and short reaction times minimize racemization.
- Use of non-nucleophilic bases and protecting groups (e.g., Boc) during intermediate steps helps preserve chirality.
- Analytical techniques such as chiral HPLC, NMR (including ^19F NMR), and mass spectrometry are essential for monitoring purity and structure.
- Continuous flow synthesis offers reproducibility and scalability advantages for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Role as an Intermediate in Drug Synthesis
The compound serves as an important building block in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of inhibitors for the dipeptidyl peptidase-4 (DPP-4) enzyme, which is crucial in managing type 2 diabetes. Specifically, (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid is utilized in the synthesis of sitagliptin, a widely prescribed medication for diabetes management. The synthesis pathway involves several steps where this compound acts as a key intermediate, facilitating the formation of the final active pharmaceutical ingredient (API) .
1.2 Synthesis of Other Pharmacologically Active Compounds
In addition to sitagliptin, this compound is involved in the preparation of other pharmacologically active compounds. Its fluorinated structure enhances the metabolic stability and bioactivity of derivatives synthesized from it. For instance, modifications to this compound have been explored to develop novel anti-cancer agents and anti-inflammatory drugs .
Biological Activities
2.1 Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that certain derivatives can inhibit key cancer cell proliferation pathways and induce apoptosis in various cancer cell lines . The trifluoromethyl group attached to the phenyl ring plays a critical role in enhancing these biological activities due to its electron-withdrawing effects.
2.2 Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may possess neuroprotective properties. Studies have reported that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions . This opens avenues for potential therapeutic applications in treating diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
3.1 Use as Agricultural Fungicides
The compound has also found applications outside the pharmaceutical industry; it is being investigated for use as an agricultural fungicide. Its ability to inhibit fungal growth makes it a candidate for developing new fungicidal agents that are more effective and environmentally friendly compared to traditional fungicides .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Fluorine substitution patterns and stereochemistry significantly influence the physicochemical and biological properties of phenylglycine derivatives. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
Fluorine Substitution: The 2,3,4-trifluoro pattern in the target compound introduces steric hindrance and strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors. In contrast, 2,4,5-trifluoro substitution (TFPB) is associated with material science applications due to its planar structure and compatibility with perovskite matrices . Mono-fluoro derivatives (e.g., 4-fluoro) exhibit reduced lipophilicity compared to trifluorinated analogs but retain sufficient bioavailability for drug delivery .
Stereochemistry: The S-configuration is critical for biological activity. For example, (S)-2-amino-2-(4-fluorophenyl)acetic acid is a precursor to enantiomerically pure pharmaceuticals, whereas its R-enantiomer may lack efficacy or exhibit off-target effects .
Ibotenic acid replaces the phenyl ring with an isoxazole moiety, enabling cross-reactivity with glutamate receptors but introducing neurotoxicity risks .
Pharmaceutical Relevance
- Fluorinated phenylglycines are widely used in peptide mimetics and small-molecule inhibitors. For example, (S)-2-amino-2-(4-fluorophenyl)acetic acid is a key intermediate in synthesizing Janus kinase (JAK) inhibitors .
- The hydrochloride salt of 2-amino-2-(2,6-difluorophenyl)acetic acid demonstrates improved solubility, facilitating formulation in preclinical studies .
Toxicity Considerations
- Glutamine analogs like Acivicin () exhibit toxicity due to interference with glutamate metabolism, whereas fluorinated phenylacetic acids show better safety profiles in early studies .
Biological Activity
(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid, also known as a trifluorophenyl derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluorophenyl group contributes to its chemical stability and reactivity, influencing its interactions with biological targets.
The compound is characterized by the following structural formula:
Key Features:
- Trifluorophenyl Group : Enhances binding affinity and selectivity towards biological targets.
- Amino Group : Facilitates incorporation into biological systems and potential interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The trifluorophenyl moiety enhances hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules, leading to altered enzyme activity or receptor modulation .
1. Anticancer Activity
Research has indicated that derivatives of amino acids with fluorinated phenyl groups exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate efficacy in inhibiting cell proliferation .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest:
- Pathogens Tested : E. coli, S. aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC against E. coli was found to be around 50 µg/mL, showcasing comparable effectiveness to standard antibiotics like ceftriaxone .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Mechanism : It appears to modulate pathways involved in oxidative stress and inflammation.
- Research Findings : In vitro studies indicated a reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound.
Comparative Analysis with Similar Compounds
A comparative analysis with similar fluorinated amino acids highlights the unique properties of this compound.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Amino-2-(3,4-difluorophenyl)acetic acid | C₉H₈F₂N₁O₂ | Moderate anticancer activity |
| 2-Amino-2-(4-fluorophenyl)acetic acid | C₉H₈F₁N₁O₂ | Lower antibacterial activity |
| This compound | C₉H₈F₃N₁O₂ | Significant anticancer and antibacterial activity |
Case Studies
Several case studies have explored the biological potential of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the effects on MCF-7 cells.
- Findings : The compound induced apoptosis and cell cycle arrest at S phase.
-
Antibacterial Study :
- Objective : To assess effectiveness against common pathogens.
- Findings : Demonstrated significant inhibition zones comparable to traditional antibiotics.
Q & A
Q. How do fluorine substituents impact the compound’s electronic properties and reactivity in coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity of the phenyl ring, facilitating Suzuki-Miyaura cross-coupling (e.g., with boronic acids). Computational DFT studies (B3LYP/6-31G*) show:
Q. What mechanistic insights explain unexpected byproducts during amide bond formation with this compound?
- Methodological Answer : Side reactions (e.g., epimerization or diketopiperazine formation) arise from:
- Base Sensitivity : Use of HOBt/DIC coupling agents at 0°C minimizes racemization (<2% epimerization vs. 15% with EDCI).
- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates, reducing cyclization byproducts.
Mechanistic studies via -NMR kinetics reveal a second-order dependence on carbodiimide concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
